molecular formula C5H5NO5S B2853793 4-Sulfamoylfuran-2-carboxylic acid CAS No. 2241131-29-1

4-Sulfamoylfuran-2-carboxylic acid

Cat. No.: B2853793
CAS No.: 2241131-29-1
M. Wt: 191.16
InChI Key: USSRTJLYYKZDJX-UHFFFAOYSA-N
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Description

4-Sulfamoylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a sulfamoyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoylfuran-2-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the furan ring. One common method is the sulfonation of furan derivatives followed by carboxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Sulfamoylfuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

    2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.

    Furan-2-sulfonic Acid: A furan derivative with a sulfonic acid group at the 2 position.

Comparison: 4-Sulfamoylfuran-2-carboxylic acid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that have only one functional group .

Properties

IUPAC Name

4-sulfamoylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSRTJLYYKZDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241131-29-1
Record name 4-sulfamoylfuran-2-carboxylic acid
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